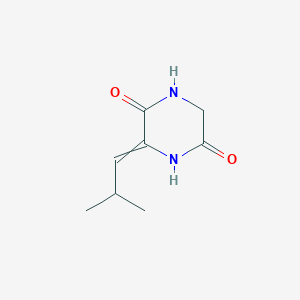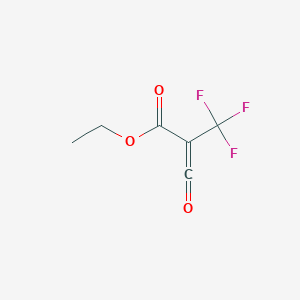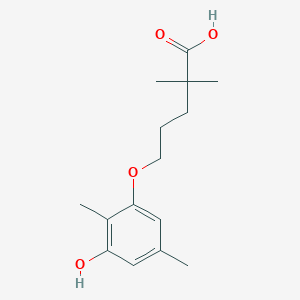
2-(Phenylsulfanyl)oct-1-en-3-yl 3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenylsulfanyl)oct-1-en-3-yl 3-oxobutanoate is an organic compound that features a phenylsulfanyl group attached to an oct-1-en-3-yl chain, which is further connected to a 3-oxobutanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylsulfanyl)oct-1-en-3-yl 3-oxobutanoate can be achieved through several synthetic routes. One common method involves the reaction of 2-(phenylsulfanyl)oct-1-en-3-ol with 3-oxobutanoic acid under esterification conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Phenylsulfanyl)oct-1-en-3-yl 3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the oct-1-en-3-yl chain can be reduced to form saturated derivatives.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as thiols or amines can be used to substitute the phenylsulfanyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated octyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Phenylsulfanyl)oct-1-en-3-yl 3-oxobutanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(Phenylsulfanyl)oct-1-en-3-yl 3-oxobutanoate involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The compound’s ability to undergo various chemical transformations also allows it to modulate biological activity through the formation of active metabolites.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Phenylsulfanyl)oct-1-en-3-yl acetate
- 2-(Phenylsulfanyl)oct-1-en-3-yl methyl ether
- 2-(Phenylsulfanyl)oct-1-en-3-yl propionate
Uniqueness
2-(Phenylsulfanyl)oct-1-en-3-yl 3-oxobutanoate is unique due to the presence of the 3-oxobutanoate moiety, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack this functional group.
Propriétés
Numéro CAS |
62873-26-1 |
|---|---|
Formule moléculaire |
C18H24O3S |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
2-phenylsulfanyloct-1-en-3-yl 3-oxobutanoate |
InChI |
InChI=1S/C18H24O3S/c1-4-5-7-12-17(21-18(20)13-14(2)19)15(3)22-16-10-8-6-9-11-16/h6,8-11,17H,3-5,7,12-13H2,1-2H3 |
Clé InChI |
XBRRSVTWUIYKCZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C(=C)SC1=CC=CC=C1)OC(=O)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide](/img/structure/B14503380.png)
![Ethyl 1-(bromomethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14503388.png)





![3-[(4-Methylphenyl)selanyl]prop-2-enamide](/img/structure/B14503433.png)

![6-Phenyl-3-(prop-2-yn-1-yl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B14503448.png)

